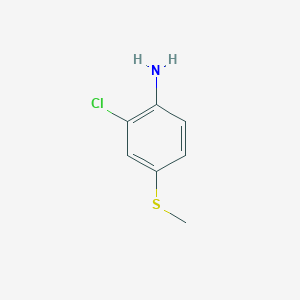
2-chloro-4-methylsulfanylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-methylsulfanylaniline is an organic compound with the molecular formula C7H8ClNS It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 2-position and a methylsulfanyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methylsulfanylaniline typically involves the reduction of 2-chloro-4-methylsulfanyl-1-nitrobenzene. One common method includes the following steps :
- A mixture of 2-chloro-4-methylsulfanyl-1-nitrobenzene (4.5 g, 19.10 mmol) in ethanol (40 mL) and a saturated ammonium chloride solution (10 mL) is heated to 90°C.
- Iron powder (3.20 g, 57.29 mmol) is added in one portion.
- The reaction mixture is stirred at 90°C for 1 hour.
- The reaction is diluted with water (50 mL) and extracted with ethyl acetate (100 mL x 3).
- The combined organic layers are washed with water (50 mL x 3) and brine (50 mL x 2), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The residue is purified by column chromatography (silica gel, petroleum ether:ethyl acetate = 4:1 to 2:1) to provide this compound as an off-white solid with a yield of 94.21%.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. These methods often focus on maximizing yield, reducing costs, and ensuring product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-methylsulfanylaniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfone group.
Reduction: The nitro group in the precursor can be reduced to form the aniline derivative.
Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Iron powder and ammonium chloride in ethanol are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-chloro-4-methylsulfonylaniline.
Reduction: this compound.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-chloro-4-methylsulfanylaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme interactions and protein labeling.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-4-methylsulfanylaniline depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to changes in their activity or function. The molecular targets and pathways involved can vary, but typically involve interactions with amino acid residues or active sites in proteins.
Comparaison Avec Des Composés Similaires
2-chloro-4-methylsulfanylaniline can be compared with other similar compounds, such as:
2-chloro-4-methylsulfonylaniline: This compound has a sulfone group instead of a methylsulfanyl group, which can affect its reactivity and applications.
2-chloro-4-methylthioaniline: Similar structure but with different substituents, leading to variations in chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propriétés
Numéro CAS |
20901-66-0 |
|---|---|
Formule moléculaire |
C7H8ClNS |
Poids moléculaire |
173.66 g/mol |
Nom IUPAC |
2-chloro-4-methylsulfanylaniline |
InChI |
InChI=1S/C7H8ClNS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 |
Clé InChI |
KRUHTUDNYPGJDP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13899773.png)




![[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol](/img/structure/B13899816.png)
![Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13899823.png)
![1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid](/img/structure/B13899824.png)
![1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate](/img/structure/B13899827.png)
![3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one](/img/structure/B13899832.png)

![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)

![3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)
